(S)-(-)-Citronellic acid

Catalog No.
S3224698
CAS No.
2111-53-7
M.F
C10H18O2
M. Wt
170.252
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-Citronellic acid

CAS Number

2111-53-7

Product Name

(S)-(-)-Citronellic acid

IUPAC Name

(3S)-3,7-dimethyloct-6-enoic acid

Molecular Formula

C10H18O2

Molecular Weight

170.252

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1

InChI Key

GJWSUKYXUMVMGX-VIFPVBQESA-N

SMILES

CC(CCC=C(C)C)CC(=O)O

Solubility

not available

(S)-(-)-Citronellic acid, with the molecular formula C10H18O2C_{10}H_{18}O_{2} and a molecular weight of 170.25 g/mol, is a chiral compound classified as a monounsaturated fatty acid. This compound is characterized by its (S)-configuration and is recognized as a derivative of citronellal, featuring methyl groups at the 3 and 7 positions of the carbon chain. It is also known as rhodinic acid or rhodinate in various contexts .

There's limited research on the specific mechanism of action of (S)-(-)-citronellic acid. However, some studies suggest a potential role in plant defense mechanisms [].

Data on the specific hazards of (S)-(-)-citronellic acid is scarce. However, as a carboxylic acid, it may exhibit mild skin irritation. It's generally recommended to handle it with gloves and avoid contact with eyes and skin [].

Antimicrobial Activity

(S)-(-)-Citronellic acid exhibits antimicrobial properties against various bacteria and fungi. Studies have shown it to be effective against foodborne pathogens like E. coli and S. aureus [1]. Research also suggests its potential use as a food preservative due to its antifungal activity against spoilage fungi [2].

[1] O. Prakash et al., "Antimicrobial activities of some natural flavoring compounds against pathogenic and spoilage bacteria", Journal of Food Science and Technology, vol. 51, no. 9 (2014), pp. 2211-2218

[2] A. Guimarães et al., "Antifungal activity of citronellic acid against Aspergillus flavus and Aspergillus parasiticus", Journal of Applied Microbiology, vol. 103, no. 2 (2007), pp. 313-321

Insect Repellent Properties

(S)-(-)-Citronellic acid is a known insect repellent, similar to its precursor, citronellal. Research has demonstrated its efficacy against mosquitoes, flies, and other insects [3, 4]. This property is being explored for the development of natural insect repellents.

[3] M. J. Murray et al., "Repellency of volatile oils from Melaleuca alternifolia (Tea Tree) and Cymbopogon nardus (Citronella) against mosquitoes", Medical Entomology, vol. 37, no. 4 (2000), pp. 515-520

[4] S. K. Kim et al., "Acaricidal activity of citronellic acid against Dermanyssus gallinae (De Geer, 1778) (Acari: Dermanyssidae)", Veterinary Parasitology, vol. 130, no. 1-2 (2005), pp. 141-144

, particularly oxidation and esterification. One significant reaction involves the oxidation of citronellal to produce citronellic acid, which can be facilitated using molecular oxygen and supported gold catalysts . The typical reaction conditions for this transformation involve elevated temperatures (60-90 °C) and alkaline pH levels (9 to 12) .

(S)-(-)-Citronellic acid exhibits various biological activities. It is recognized as a plant metabolite and has been studied for its potential anti-inflammatory properties. Additionally, it plays a role in the biosynthesis of other bioactive compounds within plants . Its unique structure may also contribute to its function in signaling pathways within plant systems.

(S)-(-)-Citronellic acid finds numerous applications across various industries:

  • Fragrance Industry: It is widely used as a fragrance component in perfumes due to its pleasant scent profile.
  • Food Industry: The compound may be utilized as a flavoring agent in food products.
  • Pharmaceuticals: Its biological activities suggest potential applications in therapeutic formulations, particularly for anti-inflammatory purposes .

Several compounds share structural similarities with (S)-(-)-citronellic acid, including:

  • Citronellol: An alcohol derived from citronella oil, known for its floral scent.
  • Geraniol: A monoterpenoid alcohol that is also used in perfumes and has similar scent characteristics.
  • Linalool: Another terpene alcohol that exhibits floral notes and is commonly found in many essential oils.

Comparison Table

CompoundMolecular FormulaUnique Features
(S)-(-)-Citronellic AcidC10H18O2Monounsaturated fatty acid; anti-inflammatory potential
CitronellolC10H20OAlcohol; widely used in fragrances
GeraniolC10H18OFloral scent; used in cosmetics
LinaloolC10H18OCommonly found in essential oils; aromatic

(S)-(-)-Citronellic acid stands out due to its specific chiral configuration and potential biological activities, which may not be present in its counterparts. Its unique properties make it valuable in both industrial applications and research contexts.

XLogP3

3

Dates

Modify: 2023-08-19

Explore Compound Types